2-(3-Acetoxi-benzoyl) furano

Descripción general

Descripción

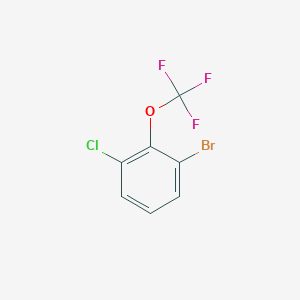

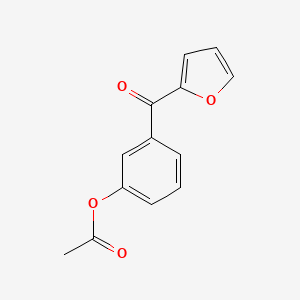

2-(3-Acetoxybenzoyl) furan is a useful research compound. Its molecular formula is C13H10O4 and its molecular weight is 230.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-Acetoxybenzoyl) furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Acetoxybenzoyl) furan including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Antibacterianas

Los derivados de “2-(3-Acetoxi-benzoyl) furano” se han explorado por su potencial para combatir la resistencia microbiana, que es un problema importante de salud global. La incorporación del núcleo de furano en los compuestos es una estrategia sintética clave en la química medicinal para desarrollar nuevos agentes antibacterianos. Estos compuestos exhiben un amplio espectro de actividad biológica contra bacterias gram-positivas y gram-negativas, lo que los hace valiosos en la búsqueda de nuevos compuestos antimicrobianos .

Industria Farmacéutica

En la industria farmacéutica, los derivados de furano, incluido “this compound”, se utilizan debido a su amplia gama de beneficios terapéuticos. Se han empleado en varias áreas de enfermedades, mostrando propiedades como antiulcerosas, diuréticas, relajantes musculares, antiprotozoarias e incluso anticancerígenas. La versatilidad de los compuestos de furano en la síntesis de fármacos los convierte en un foco importante en el descubrimiento y desarrollo de fármacos .

Producción de Resinas

Los derivados de furano se utilizan como reemplazo del formaldehído en resinas, adhesivos y recubrimientos. Sirven como precursores de otros productos químicos utilizados en la síntesis de polímeros, como el furanoato de polietileno. Esta aplicación es particularmente importante en la búsqueda de materias primas químicas “verdes” y sostenibles, ya que utiliza biomasa lignocelulósica no comestible .

Agroquímicos

El uso de derivados de furano en agroquímicos es un campo emergente. Si bien las aplicaciones específicas de “this compound” en agroquímicos no están ampliamente documentadas, se sabe que la clase más amplia de compuestos de furano contribuye a las prácticas agrícolas sostenibles. Se derivan de materias primas de biomasa, lo que los convierte en materiales ecológicos para la producción de agroquímicos .

Industria de Recubrimientos

En la industria de los recubrimientos, los derivados de furano se valoran por sus propiedades de adhesión, mecánicas y térmicas. Se utilizan en el desarrollo de recubrimientos resistentes al calor para diversas aplicaciones, incluidas las estructuras industriales y aeroespaciales. La naturaleza biobasada de estos recubrimientos se alinea con la creciente demanda de materiales sostenibles y ecológicos .

Sector Energético

Los derivados de furano, incluido “this compound”, encuentran aplicaciones en el sector energético debido a su naturaleza sostenible y renovable. Se consideran entre las alternativas más prometedoras a los productos químicos derivados del petróleo, ofreciendo compuestos y propiedades únicas que son esenciales para el desarrollo de soluciones de energía verde .

Mecanismo De Acción

Target of Action

This compound is a furan derivative, and furan derivatives have been known to interact with a variety of biological targets . .

Mode of Action

Furan derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds with target proteins . The exact mode of action for this compound would depend on its specific targets, which are currently unknown.

Biochemical Pathways

Furan derivatives can affect a wide range of biochemical pathways depending on their specific targets

Result of Action

The effects would depend on the compound’s specific targets and mode of action

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound

Análisis Bioquímico

Biochemical Properties

2-(3-Acetoxybenzoyl) furan plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the formation of reactive intermediates that can further interact with other cellular components . Additionally, 2-(3-Acetoxybenzoyl) furan can form covalent bonds with nucleophilic sites on proteins, leading to potential modifications in protein function .

Cellular Effects

The effects of 2-(3-Acetoxybenzoyl) furan on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in hepatocytes, leading to changes in gene expression related to detoxification and stress response . Furthermore, 2-(3-Acetoxybenzoyl) furan can disrupt mitochondrial function, leading to altered cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, 2-(3-Acetoxybenzoyl) furan exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the formation of reactive metabolites that inhibit or modify the activity of these enzymes . Additionally, 2-(3-Acetoxybenzoyl) furan can cause changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 2-(3-Acetoxybenzoyl) furan can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Acetoxybenzoyl) furan can degrade into various metabolites over time, which may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent changes in cellular function, including sustained oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of 2-(3-Acetoxybenzoyl) furan vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as inducing mild stress responses that enhance cellular resilience . At high doses, it can cause toxic or adverse effects, including liver damage, oxidative stress, and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced beyond a certain dosage level .

Metabolic Pathways

2-(3-Acetoxybenzoyl) furan is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other cellular components . These metabolic pathways can influence the compound’s overall biological activity and toxicity. Additionally, 2-(3-Acetoxybenzoyl) furan can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(3-Acetoxybenzoyl) furan within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-(3-Acetoxybenzoyl) furan within tissues can also be affected by its interactions with plasma proteins and other extracellular components .

Subcellular Localization

The subcellular localization of 2-(3-Acetoxybenzoyl) furan is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial function and energy production . The localization of 2-(3-Acetoxybenzoyl) furan within the cell can also influence its interactions with other biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

[3-(furan-2-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-9(14)17-11-5-2-4-10(8-11)13(15)12-6-3-7-16-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDXNMPGYHPJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608861 | |

| Record name | 3-(Furan-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-20-6 | |

| Record name | [3-(Acetyloxy)phenyl]-2-furanylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Furan-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)